2-Ethynylpyrimidine

Übersicht

Beschreibung

Molecular Structure Analysis

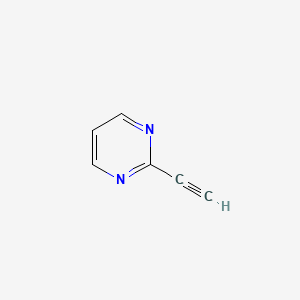

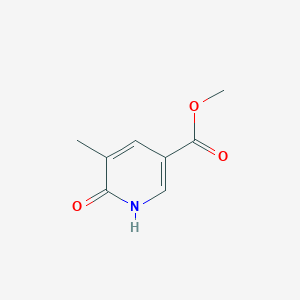

The molecular structure of 2-ethynylpyrimidine consists of a pyrimidine ring with an ethynyl group attached. The exact mass of the molecule is 104.037445 Da .Physical And Chemical Properties Analysis

2-Ethynylpyrimidine has a density of 1.1±0.1 g/cm3, a boiling point of 228.2±23.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C. It has a molar refractivity of 29.4±0.4 cm3, a polar surface area of 26 Å2, and a molar volume of 93.2±5.0 cm3 .Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Research

2-Ethynylpyrimidine: may play a role in anti-inflammatory research due to pyrimidines’ inhibitory response against certain vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Luminescence Studies

This compound has been mentioned in the context of luminescence properties. It could be used in the synthesis of novel silver–ethynide complexes which exhibit interesting luminescence characteristics .

Synthesis of Acetylene Derivatives

It serves as a key compound in the synthesis of various acetylene derivatives, which are important in multiple fields of chemistry and materials science .

Wirkmechanismus

Target of Action

It’s known that pyrimidines, the class of compounds to which 2-ethynylpyrimidine belongs, play crucial roles in various biological processes, including dna and rna synthesis

Mode of Action

It’s known that pyrimidines interact with enzymes involved in nucleotide synthesis and metabolism

Biochemical Pathways

Pyrimidines, including 2-Ethynylpyrimidine, are involved in the purine and pyrimidine metabolic pathways . These pathways are responsible for the synthesis and degradation of purines and pyrimidines, which are key components of nucleic acids. Alterations in these pathways can affect various cellular functions, including DNA replication and RNA transcription .

Pharmacokinetics

The properties of pyrimidines suggest that they are likely to be well-absorbed and distributed throughout the body due to their small size and polar nature . The metabolism and excretion of 2-Ethynylpyrimidine would likely involve enzymatic processes and renal excretion, respectively .

Result of Action

Given its structural similarity to pyrimidines, it’s plausible that 2-ethynylpyrimidine could influence dna and rna synthesis, potentially affecting gene expression and protein synthesis .

Action Environment

The action, efficacy, and stability of 2-Ethynylpyrimidine are likely to be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the stability of 2-Ethynylpyrimidine could be affected by exposure to light, heat, or certain chemicals . Its efficacy could also be influenced by the concentration of other molecules in its environment, such as enzymes involved in pyrimidine metabolism .

Eigenschaften

IUPAC Name |

2-ethynylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2/c1-2-6-7-4-3-5-8-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMNUHRHTDNKJII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50498377 | |

| Record name | 2-Ethynylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37972-24-0 | |

| Record name | 2-Ethynylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37972-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethynylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is unique about the reactivity of 2-ethynylpyrimidine with metal complexes?

A: 2-Ethynylpyrimidine can be used to create allenylidene complexes with transition metals like chromium and tungsten []. This is achieved through a one-pot reaction involving butyllithium, a metal carbonyl complex like [(CO)5M(THF)] (where M = Cr or W), and triethyloxonium tetrafluoroborate. Interestingly, research has shown that the allenylidene ligand can be transferred from chromium to tungsten, representing an unusual transmetalation reaction [].

Q2: How does the pyrimidine ring influence the formation of the allenylidene complex?

A: The pyrimidine ring plays a crucial role in the formation of not only the mononuclear allenylidene complex but also the homobinuclear complex. The non-alkylated nitrogen atom of the pyrimidine ring can coordinate to a second (CO)5M fragment, leading to the formation of a bimetallic species where two metal centers are bridged by the allenylidene ligand [].

Q3: What computational methods have been used to study these reactions?

A: Density functional theory (DFT) calculations have been employed to investigate the mechanism of the allenylidene ligand transfer from chromium to tungsten []. These calculations suggest that the reaction proceeds through an associative pathway, starting with the coordination of a (CO)5W fragment to the Cα-Cβ bond of the chromium allenylidene complex. This coordination weakens the Cr=C bond, ultimately enabling the transfer of the allenylidene ligand to the tungsten center.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1313940.png)

![1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanone](/img/structure/B1313962.png)

![3-methoxybenzo[cd]indol-2(1H)-one](/img/structure/B1313963.png)